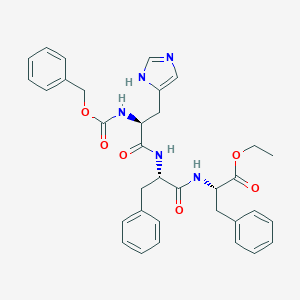

Z-His-Phe-Phe-OEt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACUIVJHGVZWKI-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt, a protected tripeptide ethyl ester, serves as a valuable building block in synthetic peptide chemistry and as a substrate in biochemical assays. Its structure, comprising the amino acids histidine, phenylalanine, and another phenylalanine residue, with a benzyloxycarbonyl (Z) protecting group at the N-terminus of histidine and an ethyl ester at the C-terminus of the final phenylalanine, makes it a compound of interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological relevance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₇N₅O₆ | [1] |

| Molecular Weight | 611.7 g/mol | [1] |

| CAS Number | 13053-61-7 | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% | [] |

| Storage Conditions | -0°C to -15°C | [] |

| Synonyms | N-α-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, CBZ-His-Phe-Phe-ethyl ester | [] |

Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form of the compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through solution-phase peptide synthesis. This classical approach involves the stepwise coupling of appropriately protected amino acid residues.

Experimental Protocol: Solution-Phase Synthesis

A plausible synthetic route for this compound involves the following conceptual steps:

-

Esterification of Phenylalanine: The C-terminus of L-phenylalanine is first protected as an ethyl ester (H-Phe-OEt) using ethanol in the presence of an acid catalyst.

-

Dipeptide Coupling: The resulting H-Phe-OEt is then coupled with N-terminally protected Z-L-phenylalanine (Z-Phe-OH) using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide Z-Phe-Phe-OEt.

-

Deprotection: The Z-group of the dipeptide is removed via catalytic hydrogenation to yield H-Phe-Phe-OEt.

-

Final Coupling: The deprotected dipeptide is then coupled with Z-L-histidine (Z-His-OH) using a coupling agent to yield the final product, this compound.

-

Purification: The crude product is purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Caption: Solution-Phase Synthesis Workflow for this compound.

Experimental Protocol: Purification by Preparative HPLC

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phase: A gradient elution system is typically employed, consisting of:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the peptide. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.

-

Detection: The elution of the peptide is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected, and the solvent is removed by lyophilization.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are crucial for structural elucidation. Although a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the constituent amino acids and protecting groups.

-

¹H NMR: Protons on the aromatic rings of the Z-group and the phenylalanine and histidine side chains would appear in the aromatic region (approx. 7-8.5 ppm). Aliphatic protons on the amino acid backbones and the ethyl ester would be found in the upfield region.

-

¹³C NMR: Carbonyl carbons of the peptide bonds and the ester would resonate in the downfield region (approx. 170-175 ppm). Aromatic carbons would appear around 120-140 ppm, while aliphatic carbons would be in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be observed at approximately m/z 612.7. Fragmentation patterns in MS/MS analysis can provide sequence information.

Caption: Characterization Workflow for this compound.

Biological Relevance and Applications

This compound is primarily utilized in two key areas of research: as a synthetic intermediate and as a substrate for proteases.

Substrate for Aspergillus oryzae Acid Proteinase

A notable application of this compound is its use as a synthetic substrate to assay the activity of acid proteases, particularly the acid proteinase from Aspergillus oryzae.[3] This enzyme specifically hydrolyzes the Phe-Phe bond within the peptide.[3]

| Kinetic Parameter | Value | Conditions | Reference |

| kcat | 1.65 s⁻¹ | pH 3.5, 30°C | [3] |

| Km | 0.640 mM | pH 3.5, 30°C | [3] |

Experimental Protocol: Aspergillus oryzae Acid Proteinase Assay

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Purify the acid proteinase from Aspergillus oryzae and prepare a stock solution of known concentration.

-

Assay Buffer: A buffer with a pH of 3.5 is optimal for this enzyme's activity on this substrate.[3]

-

Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate solution at 30°C.

-

Detection of Cleavage: The hydrolysis of the Phe-Phe bond can be monitored by various methods, such as HPLC, by observing the decrease in the substrate peak and the appearance of product peaks over time.

-

Data Analysis: The initial reaction rates are determined at different substrate concentrations to calculate the kinetic parameters, K_m and k_cat.

Caption: Enzymatic cleavage of this compound.

Potential Role in Drug Development

Due to its composition, this compound and similar peptide structures are of interest in drug development for their potential to interact with biological targets. While specific information on this compound's direct inhibitory effects on metalloproteinases or its involvement in signaling pathways like the Hedgehog pathway is limited in publicly available literature, its constituent amino acids are relevant in these contexts. Phenylalanine residues are often found in the active sites of enzymes and can be involved in substrate recognition and binding. Histidine residues are known to coordinate with metal ions, a key feature in the active sites of metalloproteinases.[4][5] Therefore, derivatives of this compound could be explored as potential inhibitors of such enzymes.

Conclusion

This compound is a well-defined protected tripeptide with established applications as a synthetic tool and a biochemical substrate. While detailed experimental data for some of its physical properties and characterization are not widely published, its synthesis and purification follow standard peptide chemistry protocols. Its specific use as a substrate for Aspergillus oryzae acid proteinase provides a clear example of its utility in enzyme kinetics. Further research into the biological activities of this peptide and its derivatives may reveal novel applications in drug discovery and development, particularly in the context of protease inhibition and modulation of signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 3. Aspergillus oryzae acid proteinase. Purification and properties, and formation of pi-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the protected tripeptide, Z-His-Phe-Phe-OEt (N-α-Carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester). This compound serves as a valuable building block in peptide synthesis and as a substrate in various biochemical assays.[1] The following sections detail the chemical properties, a representative synthesis protocol, purification methods, and characterization techniques for this tripeptide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₃₇N₅O₆ |

| Molecular Weight | 611.7 g/mol |

| CAS Number | 13053-61-7 |

| Appearance | White to off-white solid |

| Storage Conditions | -0°C |

Synthesis of this compound: A Representative Protocol

Experimental Protocol: Synthesis

Materials:

-

Z-Phe-OH (N-Carbobenzoxy-L-phenylalanine)

-

H-Phe-OEt·HCl (L-Phenylalanine ethyl ester hydrochloride)

-

Z-His(Trt)-OH (N-α-Carbobenzoxy-N-im-trityl-L-histidine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Hydrogenation apparatus

Step 1: Synthesis of Z-Phe-Phe-OEt

-

To a solution of Z-Phe-OH (1.0 eq) and H-Phe-OEt·HCl (1.0 eq) in anhydrous DCM, add DIPEA (1.1 eq) at 0°C and stir for 15 minutes.

-

Add HOBt (1.1 eq) to the reaction mixture.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-Phe-Phe-OEt.

Step 2: Synthesis of H-Phe-Phe-OEt

-

Dissolve the crude Z-Phe-Phe-OEt in methanol.

-

Add 10% Pd/C catalyst.

-

Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain H-Phe-Phe-OEt.

Step 3: Synthesis of Z-His(Trt)-Phe-Phe-OEt

-

To a solution of Z-His(Trt)-OH (1.0 eq) and H-Phe-Phe-OEt (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and DIPEA (2.2 eq) at 0°C.

-

Add HBTU (1.1 eq) to the reaction mixture and stir at 0°C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Z-His(Trt)-Phe-Phe-OEt.

Step 4: Deprotection of the Trityl Group

-

Dissolve the crude Z-His(Trt)-Phe-Phe-OEt in a solution of 95% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual TFA.

-

The crude this compound is then ready for purification.

Purification of this compound

Purification of the crude product is typically achieved through silica gel column chromatography followed by recrystallization.

Experimental Protocol: Purification

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a common choice for protected peptides.[2]

-

Dissolve the crude this compound in a minimal amount of the initial eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization:

-

Dissolve the purified peptide in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.[3][4]

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary

The following table presents hypothetical but realistic quantitative data for the synthesis and purification of this compound based on the representative protocol.

| Step | Compound | Starting Quantity (mmol) | Product Quantity (mmol) | Yield (%) | Purity (by HPLC) |

| 1 | Z-Phe-Phe-OEt | 10 | 8.5 | 85 | ~90% |

| 2 | H-Phe-Phe-OEt | 8.5 | 8.0 | 94 | - |

| 3 | Z-His(Trt)-Phe-Phe-OEt | 8.0 | 6.8 | 85 | ~85% |

| 4 | This compound (Crude) | 6.8 | 6.5 | 95 | ~80% |

| 5 | This compound (After Column) | 6.5 | 5.2 | 80 | >95% |

| 6 | This compound (After Recrystallization) | 5.2 | 4.7 | 90 | >99% |

Characterization Data

The following tables provide predicted characterization data for this compound.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~1.1 (t, 3H) | -OCH₂CH ₃ |

| ~2.8-3.1 (m, 6H) | β-CH₂ (His, Phe x2) |

| ~4.0 (q, 2H) | -OC H₂CH₃ |

| ~4.2-4.6 (m, 3H) | α-CH (His, Phe x2) |

| ~5.0 (s, 2H) | Z-group CH ₂ |

| ~6.8 (s, 1H) | His imidazole C-5H |

| ~7.1-7.4 (m, 15H) | Aromatic-H (Phe x2, Z-group) |

| ~7.5 (s, 1H) | His imidazole C-2H |

| ~7.8-8.2 (m, 3H) | Amide NH |

| ~12.0 (br s, 1H) | His imidazole NH |

HPLC Analysis Method

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Retention Time | Dependent on the specific system, but expected to be well-retained |

Visualizations

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Overall Process Workflow

References

Unraveling the Multifaceted Mechanism of Action of Z-His-Phe-Phe-OEt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-His-Phe-Phe-OEt is a synthetic peptide derivative with a growing presence in biochemical and pharmaceutical research, particularly within the fields of oncology and immunology.[1] Its unique tripeptide structure, composed of histidine and two phenylalanine residues with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal ethyl ester (OEt), suggests a range of potential biological activities. This technical guide synthesizes the available information to provide an in-depth overview of the core mechanisms through which this compound may exert its effects. The primary proposed mechanisms of action revolve around its role as a substrate for specific proteases and its potential as a competitive inhibitor of various enzymes. While its direct impact on specific signaling pathways is still under investigation, its enzymatic interactions suggest downstream effects on cellular processes such as inflammation and apoptosis. This document presents the current understanding, details relevant experimental protocols, and provides visualizations to guide further research and drug development efforts.

Core Mechanism of Action: Enzyme Substrate and Potential Inhibitor

The principal mechanism of action of this compound elucidated from available literature is its function as a substrate for certain proteases. This interaction is fundamental to its biological effects, as the cleavage of its peptide bonds can initiate or disrupt physiological processes.

Substrate for Aspergillus oryzae Acid Proteinase

A specific and well-documented interaction of this compound is its role as a substrate for the acid proteinase from Aspergillus oryzae. This enzyme specifically hydrolyzes the peptide bond between the two phenylalanine residues (Phe-Phe).[2] This characteristic makes this compound a valuable tool for studying the activity and kinetics of this particular enzyme.

Table 1: Quantitative Data on the Hydrolysis of this compound by Aspergillus oryzae Acid Proteinase

| Parameter | Value | Conditions | Reference |

| Catalytic Rate Constant (kcat) | 1 s⁻¹ | pH 3.5, 35°C | [2] |

| Michaelis Constant (Km) | Not Reported | - | - |

Potential for Competitive Inhibition of Proteases

Given its peptide nature, this compound is a candidate for the competitive inhibition of various proteases, particularly those that recognize and cleave peptide bonds adjacent to aromatic amino acids like phenylalanine. This includes enzymes such as chymotrypsin and cathepsins, which are implicated in cancer progression and inflammatory responses. While direct quantitative data for the inhibition of these enzymes by this compound is not yet available, its structural similarity to known substrates suggests a high potential for competitive binding to their active sites.

Experimental Protocols

Protease Activity Assay (General Protocol)

This protocol provides a general framework for assessing the interaction of this compound with a target protease.

Objective: To determine if this compound acts as a substrate or inhibitor for a specific protease and to quantify the kinetic parameters (Km, Vmax, kcat, Ki).

Materials:

-

Purified target protease

-

This compound stock solution (in a suitable solvent like DMSO)

-

Assay buffer (optimized for the specific protease)

-

Detection reagent (e.g., a fluorescent dye that reacts with the newly formed N-terminus upon peptide cleavage)

-

Microplate reader

-

96-well microplates

Procedure:

-

Enzyme Preparation: Prepare a working solution of the target protease in the assay buffer to a final concentration appropriate for the assay.

-

Substrate/Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup:

-

For Substrate Analysis: To each well, add the assay buffer and varying concentrations of this compound. Initiate the reaction by adding the protease.

-

For Inhibition Analysis: To each well, add the assay buffer, a known substrate for the protease at a fixed concentration (ideally near its Km), and varying concentrations of this compound. Initiate the reaction by adding the protease.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period.

-

Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

Data Analysis: Plot the reaction velocity against the substrate concentration to determine Km and Vmax (for substrate analysis) or the inhibitor concentration to determine the IC50 and Ki (for inhibition analysis).

Signaling Pathways and Logical Relationships

While direct evidence linking this compound to specific signaling pathways is pending, its potential to modulate protease activity suggests indirect effects on pathways regulated by these enzymes. For instance, inhibition of matrix metalloproteinases (MMPs) could impact cancer cell invasion and metastasis, while inhibition of cathepsins could influence apoptosis and immune responses.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical pathway where this compound could act as a competitive inhibitor of a protease involved in a signaling cascade.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Experimental Workflow for Elucidating Mechanism of Action

The following diagram outlines a logical workflow for researchers investigating the mechanism of action of this compound.

Caption: Experimental workflow for mechanism of action studies.

Future Directions and Conclusion

This compound is a promising peptide derivative for biochemical research and therapeutic development. Its known role as a protease substrate and its high potential as a competitive inhibitor of key enzymes in oncology and immunology warrant further investigation. The immediate research priorities should focus on comprehensive enzyme inhibition screening to identify specific molecular targets. Subsequent studies should then aim to quantify these interactions and elucidate the downstream effects on cellular signaling pathways and physiological processes. The experimental frameworks and hypothetical models presented in this guide offer a roadmap for future research that will be critical in fully understanding and harnessing the therapeutic potential of this compound.

References

An In-Depth Technical Guide on the Biological Activity of Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt, a protected tripeptide ethyl ester, serves as a valuable tool in biochemical research and presents potential applications in drug development. Its structure, comprising the amino acid sequence Histidine-Phenylalanine-Phenylalanine with an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal ethyl ester (OEt), makes it a subject of interest for studying enzyme-substrate interactions and its potential as a modulator of biological processes. This technical guide provides a comprehensive overview of the known biological activity of this compound, focusing on its enzymatic hydrolysis, and explores its potential, yet currently undocumented, roles in enzyme inhibition and cell signaling.

Enzymatic Hydrolysis by Aspergillus oryzae Acid Proteinase

The most well-documented biological activity of this compound is its role as a substrate for acid proteinase from the fungus Aspergillus oryzae. Research has demonstrated that this enzyme specifically cleaves the peptide bond between the two phenylalanine residues (Phe-Phe).

Quantitative Data

The kinetics of this enzymatic hydrolysis have been characterized, providing key quantitative parameters that describe the efficiency of the enzyme's action on this substrate.

| Enzyme | Substrate | kcat (s-1) | Km (mM) | Reference |

| Aspergillus oryzae Acid Proteinase | This compound | 1.14 | 0.18 | [1] |

Experimental Protocol: Assay for Aspergillus oryzae Acid Proteinase Activity

The following protocol is based on the methodology described in the pivotal 1975 study by Davidson, Gertler, and Hofmann.[1]

1. Reagents:

-

This compound stock solution (concentration to be optimized, dissolved in a suitable organic solvent like dimethylformamide or dimethyl sulfoxide, and then diluted in buffer).

-

Aspergillus oryzae acid proteinase, purified.

-

Assay Buffer: 0.1 M sodium acetate buffer, pH 3.5.

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v) to stop the reaction.

-

Reagents for detecting the product of hydrolysis (e.g., ninhydrin reagent for detecting the newly formed N-terminal amino group).

2. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer and the this compound substrate at the desired final concentration.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C).

-

Initiate the reaction by adding a known amount of the purified Aspergillus oryzae acid proteinase.

-

Allow the reaction to proceed for a defined period, ensuring that the product formation is linear with time (initial velocity conditions).

-

Terminate the reaction by adding the TCA solution, which precipitates the enzyme.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Quantify the amount of product in the supernatant. This can be achieved by various methods, such as reacting the sample with ninhydrin and measuring the absorbance at a specific wavelength (e.g., 570 nm) to determine the concentration of the released peptide fragment.

-

Calculate the initial velocity of the reaction.

-

Determine the kinetic parameters (kcat and Km) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow

Workflow for determining the kinetic parameters of this compound hydrolysis.

Potential Biological Activities: Areas for Future Research

While the role of this compound as a substrate for Aspergillus oryzae acid proteinase is established, its effects on other biological systems remain largely unexplored. Based on its chemical structure, several potential activities can be hypothesized, which warrant further investigation.

Potential as a Protease Inhibitor

Peptides and their derivatives are well-known inhibitors of proteases. The specific sequence of this compound, particularly the presence of two consecutive phenylalanine residues, suggests it could act as a competitive inhibitor for chymotrypsin-like serine proteases, which preferentially cleave after aromatic amino acids.

Hypothesized Mechanism of Inhibition:

This compound could potentially bind to the active site of chymotrypsin, mimicking a natural substrate. The bulky Z-group and the ethyl ester could influence its binding affinity and prevent the proper catalytic action of the enzyme, thereby inhibiting its activity.

Proposed Experimental Protocol: Chymotrypsin Inhibition Assay

-

Reagents:

-

This compound (potential inhibitor).

-

Bovine α-chymotrypsin.

-

A suitable chromogenic or fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the chymotrypsin substrate, and varying concentrations of this compound.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a fixed concentration of α-chymotrypsin to each well.

-

Monitor the increase in absorbance or fluorescence over time using a plate reader. The rate of this increase is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

-

Potential Role in Cell Signaling

The general statements from commercial suppliers suggest a role for this compound in studying cellular signaling pathways.[2] While no specific pathways have been identified in the scientific literature, peptides can influence cell signaling through various mechanisms, such as:

-

Receptor Binding: Acting as agonists or antagonists for cell surface receptors, like G protein-coupled receptors (GPCRs).

-

Modulation of Intracellular Enzymes: Inhibiting or activating kinases, phosphatases, or other enzymes involved in signaling cascades.

Proposed Experimental Approach: Investigating Effects on a Generic Signaling Pathway (e.g., MAPK/ERK Pathway)

-

Cell Culture: Use a suitable cell line known to have an active MAPK/ERK pathway (e.g., HeLa, HEK293).

-

Treatment: Treat the cells with varying concentrations of this compound for different durations. Include positive (e.g., a known growth factor) and negative controls.

-

Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration.

-

Western Blotting: Perform Western blot analysis to detect the phosphorylation status of key proteins in the MAPK/ERK pathway, such as ERK1/2 (p44/p42). An increase or decrease in the ratio of phosphorylated ERK to total ERK would indicate a modulation of the pathway.

-

Downstream Effects: Further experiments could investigate downstream effects, such as changes in gene expression (via qPCR) or cell proliferation (e.g., using an MTT assay).

Hypothesized interaction of this compound with a cell signaling pathway.

Conclusion

The biological activity of this compound is definitively characterized in the context of its hydrolysis by Aspergillus oryzae acid proteinase. This makes it a useful substrate for studying this particular enzyme. However, its potential as a protease inhibitor, particularly for chymotrypsin-like enzymes, and its ability to modulate cell signaling pathways are promising but currently unsubstantiated areas of research. The experimental frameworks provided in this guide offer starting points for researchers to explore these potential activities and further elucidate the biological role of this intriguing peptide derivative. Such studies could pave the way for its application in drug discovery and as a probe for understanding complex biological systems.

References

Z-His-Phe-Phe-OEt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-His-Phe-Phe-OEt, a protected tripeptide ethyl ester, serves as a versatile tool in biochemical and pharmaceutical research. Its unique structure, comprising N-terminally protected histidine followed by two phenylalanine residues with a C-terminal ethyl ester, imparts specific chemical properties that make it valuable in various research applications. This technical guide provides an in-depth overview of the primary uses of this compound, including its role as an enzyme substrate, a building block in peptide synthesis, and its potential in the development of drug delivery systems. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its effective application in the laboratory.

Core Applications of this compound

This compound is a sophisticated peptide derivative utilized in several key areas of research:

-

Biochemical Research: It is employed to investigate protein-protein interactions and enzyme kinetics, offering insights into cellular mechanisms and disease pathways.[1]

-

Peptide Synthesis: This compound functions as a fundamental building block in the synthesis of more complex peptides, which are pivotal in drug discovery and therapeutic development.[1]

-

Drug Delivery Systems: this compound can be integrated into drug delivery platforms to improve the bioavailability of therapeutic agents, with potential applications in oncology and immunology.[1]

This compound as an Enzyme Substrate

A primary and well-documented application of this compound is as a substrate for proteases, particularly acid proteases.

Substrate for Aspergillus oryzae Acid Proteinase

Research has demonstrated that this compound is hydrolyzed by the acid proteinase from Aspergillus oryzae. The enzyme specifically cleaves the Phe-Phe bond within the peptide.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the hydrolysis of this compound by Aspergillus oryzae acid proteinase have been determined, providing valuable quantitative data for enzyme activity assays.

| Parameter | Value | Conditions |

| kcat | 1.65 s⁻¹ | pH 3.5, 30°C |

| Km | 0.640 mM | pH 3.5, 30°C |

Experimental Protocol: Protease Activity Assay

This protocol outlines a general method for determining the activity of an acid protease using this compound as a substrate. The assay measures the rate of peptide bond cleavage.

Materials:

-

This compound

-

Purified acid protease (e.g., from Aspergillus oryzae)

-

Assay Buffer (e.g., 0.1 M Sodium Citrate, pH 3.5)

-

Quenching solution (e.g., Trichloroacetic acid)

-

Spectrophotometer or HPLC

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.

-

Enzyme Preparation: Dilute the purified protease in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Reaction Initiation: Pre-warm the substrate solution to the assay temperature (e.g., 30°C). Initiate the reaction by adding the enzyme solution to the substrate solution.

-

Incubation: Incubate the reaction mixture at a constant temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Detection of Products: Quantify the cleavage products. This can be achieved by various methods, such as measuring the increase in absorbance at a specific wavelength if the products have a chromophore, or by separating and quantifying the products using reverse-phase HPLC.

-

Data Analysis: Calculate the initial reaction velocity from the rate of product formation. Determine kinetic parameters (Km and kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Protease Assay

Caption: Workflow for determining protease activity using this compound.

This compound in Peptide Synthesis

This compound serves as a valuable building block in the synthesis of larger, more complex peptides.[1] Its pre-formed tripeptide structure can be advantageous in both solution-phase and solid-phase peptide synthesis by reducing the number of individual coupling steps.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, protected peptide fragments are coupled in a stepwise manner in a suitable solvent. This compound can be deprotected at its C-terminal ethyl ester to expose a carboxylic acid, which can then be activated and coupled to the N-terminus of another amino acid or peptide. Alternatively, the N-terminal Z-group can be removed to allow coupling to an activated carboxyl group.

Generalized Protocol for Solution-Phase Elongation using this compound:

-

C-Terminal Deprotection (Saponification):

-

Dissolve this compound in a mixture of an organic solvent (e.g., methanol or dioxane) and aqueous base (e.g., 1N NaOH).

-

Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or HPLC.

-

Acidify the reaction mixture to protonate the resulting carboxylic acid.

-

Extract the product (Z-His-Phe-Phe-OH) with an organic solvent and purify.

-

-

Coupling:

-

Dissolve the deprotected peptide (Z-His-Phe-Phe-OH) and the amino component (with a free N-terminus) in a suitable solvent (e.g., DMF or DCM).

-

Add a coupling reagent (e.g., DCC, HBTU) and an activating agent (e.g., HOBt).

-

Stir the reaction at room temperature until completion.

-

Purify the resulting elongated peptide.

-

Logical Flow of Solution-Phase Peptide Elongation

References

An In-depth Technical Guide to the Physicochemical Characteristics of Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-His-Phe-Phe-OEt, or N-α-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, is a protected tripeptide that serves as a valuable tool in biochemical research and drug development.[1] Its specific amino acid sequence and chemical modifications make it a substrate for certain proteases and a building block in peptide synthesis.[1][] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and presents visual workflows to aid in its application.

Physicochemical Characteristics

While a complete experimental dataset for this compound is not extensively documented in publicly available literature, the following tables summarize its known properties based on information from chemical suppliers and related scientific publications.

General Properties

| Property | Value | Source |

| Chemical Formula | C₃₄H₃₇N₅O₆ | [] |

| Molecular Weight | 611.69 g/mol | [] |

| CAS Number | 13053-61-7 | [] |

| IUPAC Name | ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | [] |

| Synonyms | N-alpha-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, this compound, Cbz-His-Phe-Phe-ethyl ester | [] |

| Purity | Typically >95% | [] |

| Storage Conditions | -15°C | [] |

Spectroscopic and Physicochemical Data

| Parameter | Description | Reference Value (for constituent amino acids) |

| pKa (Histidine side chain) | The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH. | |

| pKa (Phenylalanine) | α-COOH: ~1.83, α-NH₃⁺: ~9.13 | |

| Hydrophobicity | The two phenylalanine residues contribute significant hydrophobicity to the peptide. |

Biological Activity

This compound is known to be a substrate for the acid proteinase from Aspergillus oryzae. This enzyme specifically hydrolyzes the peptide bond between the two phenylalanine residues.[]

Enzymatic Hydrolysis

| Enzyme | Source | Cleavage Site | kcat |

| Acid Proteinase | Aspergillus oryzae | Phe- | -Phe |

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are generalized experimental methodologies commonly used for the synthesis, purification, and characterization of similar peptides.

Peptide Synthesis (Solution-Phase)

This protocol outlines a general approach for the synthesis of a tripeptide like this compound.

Materials:

-

Z-His-OH

-

H-Phe-OEt.HCl

-

H-Phe-OH

-

Coupling reagents (e.g., DCC/HOBt or HATU)

-

Bases (e.g., NMM or DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Reagents for workup (e.g., NaHCO₃ solution, brine)

-

Drying agent (e.g., Na₂SO₄)

Procedure:

-

Dipeptide Formation (Z-His-Phe-OEt):

-

Dissolve Z-His-OH and a coupling agent (e.g., HOBt) in an appropriate solvent (e.g., DMF).

-

Add a base (e.g., NMM) to neutralize H-Phe-OEt.HCl and add it to the reaction mixture.

-

Add the coupling reagent (e.g., DCC) and stir the reaction at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and perform an aqueous workup.

-

Dry the organic layer and evaporate the solvent to obtain the crude dipeptide.

-

-

Deprotection (if necessary) and Second Coupling:

-

If a C-terminal protecting group other than the final one is used, deprotect the dipeptide.

-

Couple the resulting Z-His-Phe-OH with H-Phe-OEt using a similar coupling procedure as in step 1.

-

-

Purification:

-

Purify the crude tripeptide using column chromatography on silica gel with an appropriate solvent gradient.

-

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase (Example):

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

Gradient (Example):

-

A linear gradient from 5% to 95% B over 30 minutes.

Detection:

-

220 nm and 280 nm

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase A).

-

Inject the sample onto the HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Mass Spectrometry for Molecular Weight Confirmation

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the solution directly into the ESI-MS.

-

Acquire the mass spectrum in positive ion mode.

-

Compare the observed m/z value of the [M+H]⁺ ion with the calculated molecular weight.

Enzymatic Assay for Protease Activity

This protocol describes a general method to assess the cleavage of this compound by a protease.

Materials:

-

This compound stock solution

-

Protease solution (e.g., Aspergillus oryzae acid proteinase)

-

Assay buffer (appropriate pH for the enzyme)

-

Quenching solution (e.g., trifluoroacetic acid)

-

HPLC system for analysis

Procedure:

-

Prepare reaction mixtures containing the assay buffer and this compound at a known concentration.

-

Initiate the reaction by adding the protease solution.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

-

Analyze the samples by HPLC to quantify the decrease in the substrate (this compound) peak area and the increase in the product peak areas.

-

Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve.

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the study of this compound.

General workflow for the synthesis and characterization of this compound.

Enzymatic cleavage of this compound by acid proteinase.

Conclusion

This compound is a well-defined protected tripeptide with applications in peptide chemistry and enzymology. While detailed physicochemical data is sparse in the public domain, this guide provides the foundational knowledge of its properties and general methodologies for its use and characterization. It is recommended that researchers generate specific analytical data for their particular batch of this compound to ensure the accuracy and reproducibility of their results. Its role as a specific substrate for certain proteases highlights its utility in enzyme kinetics and inhibitor screening assays.

References

An In-depth Technical Guide to the Solubility of Z-His-Phe-Phe-OEt in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the protected tripeptide, Z-His-Phe-Phe-OEt. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines a predictive analysis based on its chemical structure and provides detailed experimental protocols for determining its solubility in common laboratory solvents.

Core Concepts: Predicting Peptide Solubility

The solubility of a peptide is a critical parameter in its handling, purification, and application in various assays and formulations. For protected peptides such as this compound, solubility is primarily governed by the interplay of the amino acid side chains and the N- and C-terminal protecting groups.

This compound is a tripeptide composed of Histidine (His), and two Phenylalanine (Phe) residues. The N-terminus is protected by a benzyloxycarbonyl group (Z), and the C-terminus is an ethyl ester (OEt).

-

Hydrophobicity: The two phenylalanine residues with their bulky, nonpolar benzyl side chains, along with the benzyloxycarbonyl protecting group, contribute significantly to the hydrophobic character of the molecule.

-

Polarity and Charge: The histidine residue contains a polar imidazole ring in its side chain. However, the N-terminal amino group and the C-terminal carboxyl group, which would typically be charged at physiological pH, are protected. This lack of charge generally decreases solubility in aqueous solutions and increases solubility in organic solvents. Peptides with a high content of non-polar amino acids are preferentially solubilized by organic solvents such as DMSO, methanol, propanol, isopropanol, or DMF.[1]

-

General Prediction for this compound: Based on its structure, this compound is predicted to be poorly soluble in water and aqueous buffers. Its solubility is expected to be significantly better in polar aprotic solvents and some polar protic solvents. For hydrophobic peptides, dissolving in a small amount of a strong solvent like DMSO or DMF followed by dilution is a common strategy.[2]

Quantitative Solubility Data

| Solvent Name | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) | Observations |

| Water | Polar Protic | Low | ||

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low | ||

| Methanol (MeOH) | Polar Protic | Moderate | ||

| Ethanol (EtOH) | Polar Protic | Moderate | ||

| Isopropanol (IPA) | Polar Protic | Moderate to Low | ||

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | ||

| Dimethylformamide (DMF) | Polar Aprotic | High | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | ||

| Dichloromethane (DCM) | Non-polar | Moderate to High | ||

| Chloroform | Non-polar | Moderate to High | ||

| Ethyl Acetate | Polar Aprotic | Moderate | ||

| Acetone | Polar Aprotic | Moderate |

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determining the solubility of this compound. This method is based on the principle of finding the saturation point of the solute in a given solvent.

3.1. Materials and Equipment

-

This compound (lyophilized powder)

-

Selected solvents (high purity grade)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Sonicator bath

-

Centrifuge

-

Thermostatically controlled shaker or incubator

-

HPLC system with a UV detector

-

Calibrated micropipettes

-

Glass vials (e.g., 1.5 mL or 2 mL)

3.2. Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

Caption: Experimental workflow for determining peptide solubility.

3.3. Step-by-Step Procedure

-

Preparation of Stock Solutions (for HPLC calibration):

-

Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., DMSO or DMF) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a set of calibration standards with known concentrations.

-

-

HPLC Method Development:

-

Develop a reverse-phase HPLC method suitable for the separation and quantification of this compound. A C18 column is often a good starting point.

-

The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as trifluoroacetic acid (TFA) to improve peak shape.

-

Establish a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

-

Solubility Measurement:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

-

Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.

-

Seal the vial and vortex vigorously for 1-2 minutes.

-

Place the vial in a sonicator bath for 15-30 minutes to aid in the dispersion and dissolution of the solid.

-

Transfer the vial to a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with the initial HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

-

Calculate the original concentration in the supernatant, which represents the solubility of the peptide in that solvent.

-

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the peptide's properties.

Caption: Logical flow for predicting this compound solubility.

This guide provides a foundational framework for understanding and experimentally determining the solubility of this compound. Researchers are encouraged to use the provided protocols and data tables to build a comprehensive solubility profile for this important peptide derivative.

References

Conformational Landscape of Z-His-Phe-Phe-OEt: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Z-His-Phe-Phe-OEt, chemically known as N-alpha-carbobenzoxy-L-histidyl-L-phenylalanyl-L-phenylalanine ethyl ester, is a synthetic peptide derivative of significant interest in biochemical research and pharmaceutical development.[1][] Its unique sequence, incorporating the versatile histidine and the aromatic phenylalanine residues, makes it a valuable tool for studying peptide structure-activity relationships, enzyme inhibition, and receptor binding.[1][] This technical guide provides an in-depth analysis of the conformational properties of this compound, offering a comprehensive resource for researchers leveraging this peptide in drug design and development. Understanding the three-dimensional structure and dynamic behavior of this tripeptide is crucial for elucidating its biological function and for the rational design of novel therapeutics.

Data Presentation: Conformational States of Phenylalanine in Tripeptides

| Conformation | Dihedral Angle (φ) | Dihedral Angle (ψ) | Population (%) |

| β-strand | -120° ± 30° | +120° ± 30° | 40 - 70% |

| Polyproline II (PPII) | -75° ± 25° | +145° ± 25° | 30 - 60% |

| α-helical | -60° ± 30° | -45° ± 30° | < 10% |

| Inverse γ-turn | +75° ± 25° | -65° ± 25° | < 5% |

Note: The populations are estimates based on studies of AFA (Ala-Phe-Ala) and GFG (Gly-Phe-Gly) tripeptides and can be influenced by solvent conditions and terminal protecting groups.[3][4]

Experimental Protocols for Conformational Analysis

A multi-technique approach is essential for a thorough conformational analysis of this compound. Here, we detail the key experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.

Protocol:

-

Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3) to a concentration of 5-10 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Coupling Constant Measurement: Measure the ³J(HN-Hα) coupling constants from high-resolution 1D or 2D spectra. These values are related to the φ dihedral angle through the Karplus equation.

-

Structure Calculation: Use the distance restraints from NOESY/ROESY and the dihedral angle restraints from coupling constants as input for molecular modeling software (e.g., CYANA, CNS) to generate an ensemble of solution structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to rapidly assess the secondary structure content of peptides in solution.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a bandwidth of 1 nm and a scan speed of 50-100 nm/min.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 0.1-1 mm.

-

Data Analysis: The resulting spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

X-Ray Crystallography

X-ray crystallography provides high-resolution information on the solid-state conformation of a molecule.

Protocol:

-

Crystallization: Dissolve this compound in a suitable solvent system and use techniques such as vapor diffusion (hanging or sitting drop) to grow single crystals. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or molecular replacement to generate an initial electron density map. A model of the peptide is then built into the electron density and refined to obtain the final crystal structure.

Computational Conformational Analysis

Computational methods complement experimental data by providing insights into the conformational energy landscape and dynamics of the peptide.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed picture of the conformational dynamics of a peptide in a simulated environment.

Protocol:

-

System Setup: Build an initial 3D structure of this compound. Place the peptide in a simulation box and solvate with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, calculate dihedral angle distributions, and identify intramolecular hydrogen bonds.

Quantum Mechanics (QM) Calculations

QM calculations provide highly accurate energy information for different conformations.

Protocol:

-

Conformer Generation: Generate a set of initial conformations, for example, from MD simulations or by systematically rotating the rotatable bonds.

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).

-

Energy Calculation: Calculate the single-point energy of the optimized conformers at a higher level of theory to obtain more accurate relative energies.

-

Conformational Energy Landscape: Plot the relative energies of the conformers to visualize the conformational energy landscape and identify the global and local minima.

Visualizations

Experimental Workflow for Conformational Analysis

Caption: Workflow for experimental conformational analysis of peptides.

Computational Analysis Workflow

Caption: Workflow for computational conformational analysis of peptides.

Hypothetical Signaling Pathway

Caption: A hypothetical cell signaling pathway initiated by peptide binding.

References

Z-His-Phe-Phe-OEt aggregation propensity studies

An In-depth Technical Guide to Investigating the Aggregation Propensity of Z-His-Phe-Phe-OEt

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of peptides and proteins is a critical area of study in drug development and disease research, with implications for neurodegenerative diseases and the stability of peptide-based therapeutics. The tripeptide this compound, containing the well-recognized self-assembling diphenylalanine (Phe-Phe) motif, presents a compelling candidate for aggregation studies. This guide provides a comprehensive overview of the theoretical background and practical methodologies for investigating the aggregation propensity of this compound. We detail experimental protocols for key techniques including Thioflavin T (ThT) fluorescence assays, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM). Furthermore, we present a structured approach to data presentation and visualize experimental workflows and aggregation pathways using Graphviz diagrams. While specific quantitative data for this compound aggregation is not yet prevalent in published literature, this document serves as a foundational guide for researchers to design, execute, and interpret such studies.

Introduction: The Significance of Peptide Aggregation

Peptide aggregation is a phenomenon where monomeric peptides self-associate to form larger, often highly ordered structures. This process is of immense interest due to its association with a range of pathological conditions, most notably amyloid diseases such as Alzheimer's and Parkinson's disease.[1][2] The formation of amyloid fibrils from precursor peptides is a hallmark of these conditions.[1][2] Beyond disease, the propensity of therapeutic peptides to aggregate is a major concern in the pharmaceutical industry, affecting drug stability, bioavailability, and immunogenicity.[3]

The tripeptide this compound incorporates several features that suggest a propensity for self-assembly. The C-terminal diphenylalanine (Phe-Phe) motif is a well-established and powerful driver of peptide self-assembly into various nanostructures, including fibrils.[4][5] The aromatic π-π stacking between the phenyl rings of the Phe-Phe motif is a primary driving force for this aggregation.[6] The N-terminal benzyloxycarbonyl (Z) group is also hydrophobic and can contribute to the self-assembly process. The histidine residue introduces a pH-sensitive imidazole group, suggesting that the aggregation of this compound may be influenced by environmental pH.[3][7]

Understanding the aggregation kinetics, the morphology of the resulting aggregates, and the factors that modulate this process for this compound is crucial for any potential therapeutic application or as a model system for studying amyloidogenesis.

Theoretical Framework for Aggregation

The aggregation of amyloidogenic peptides typically follows a sigmoidal curve, which can be divided into three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a stationary phase (equilibrium).[3]

-

Nucleation (Lag Phase): Monomeric peptides slowly associate to form unstable oligomeric nuclei. This is often the rate-limiting step of the aggregation process.[3]

-

Elongation (Growth Phase): Once stable nuclei are formed, they act as templates for the rapid addition of further monomers, leading to the formation of protofilaments and mature fibrils.[3]

-

Stationary Phase: The concentration of monomeric peptide decreases, and the reaction reaches a steady state where the formation of new aggregates is balanced by the dissociation of monomers from existing fibrils.[3]

Several factors can influence the kinetics of peptide aggregation, including:

-

Concentration: Higher peptide concentrations generally lead to a shorter lag phase and a faster aggregation rate.[8]

-

pH and Ionic Strength: Electrostatic interactions play a significant role in peptide self-assembly.[3][9] Changes in pH can alter the charge of ionizable groups, such as the imidazole ring of histidine, affecting the balance between attractive and repulsive forces.

-

Temperature: Temperature can affect the hydrophobic interactions that often drive aggregation.[1]

-

Presence of Seeds: The addition of pre-formed fibrils (seeds) can bypass the nucleation phase, leading to rapid elongation.[10]

Experimental Protocols for Studying Aggregation

A multi-faceted approach is required to thoroughly characterize the aggregation of this compound. Here, we detail the core experimental methodologies.

Peptide Preparation

The synthesis of this compound can be achieved through standard solid-phase or liquid-phase peptide synthesis techniques.[11] Following synthesis, the peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity.[11] The purified peptide's identity can be confirmed by mass spectrometry.

To prepare the peptide for aggregation assays, it is crucial to start from a monomeric state. A common procedure involves dissolving the lyophilized peptide in a strong solvent like hexafluoroisopropanol (HFIP) to break down any pre-existing aggregates, followed by removal of the HFIP under vacuum and resuspension in the desired buffer.

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a widely used method for monitoring the formation of amyloid fibrils in real-time.[12][13] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures characteristic of amyloid fibrils.[14]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Prepare a stock solution of ThT (e.g., 1 mM) in the same buffer and filter through a 0.22 µm filter. Store protected from light.[13]

-

-

Assay Setup:

-

In a 96-well black, clear-bottom microplate, combine the this compound solution to achieve the desired final concentration (e.g., 50 µM) and the ThT solution to a final concentration of 10-20 µM.[12]

-

Include control wells containing only the buffer and ThT to measure background fluorescence.

-

-

Data Acquisition:

-

Incubate the plate at a constant temperature (e.g., 37°C) in a microplate reader.[12]

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[12]

-

The plate should be shaken briefly before each reading to ensure a homogenous solution.

-

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[15] It is valuable for detecting the formation of oligomers and larger aggregates in the early stages of the aggregation process.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove any dust particles.

-

-

Measurement:

-

Transfer the sample to a clean, dust-free cuvette.

-

Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

-

Acquire data at various time points throughout the aggregation process to monitor the change in the hydrodynamic radius of the particles in solution.

-

Transmission Electron Microscopy (TEM)

TEM is a powerful imaging technique that allows for the direct visualization of the morphology of peptide aggregates.[15] This is crucial for confirming the presence of fibrillar structures.

Protocol:

-

Sample Preparation:

-

At selected time points during the aggregation assay, take an aliquot of the peptide solution.

-

-

Grid Preparation:

-

Place a drop of the sample onto a carbon-coated copper grid for a few minutes.

-

Wick away the excess sample with filter paper.

-

Optionally, wash the grid by placing a drop of deionized water on it and then wicking it away.

-

-

Staining:

-

Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

-

Wick away the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Image the grid using a transmission electron microscope to observe the morphology of the aggregates.

-

Data Presentation

Quantitative data from aggregation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Aggregation Kinetics of this compound under Various Conditions Measured by ThT Assay. (Note: The following data is illustrative and not based on published results for this compound.)

| Condition | Peptide Conc. (µM) | pH | Temperature (°C) | Lag Time (h) | Apparent Rate Constant (h⁻¹) | Max Fluorescence (a.u.) |

| Control | 50 | 7.4 | 37 | 4.2 ± 0.5 | 0.8 ± 0.1 | 1500 ± 120 |

| High Conc. | 100 | 7.4 | 37 | 2.1 ± 0.3 | 1.5 ± 0.2 | 2800 ± 200 |

| Low pH | 50 | 5.0 | 37 | 8.5 ± 0.8 | 0.4 ± 0.05 | 1350 ± 110 |

| High Temp. | 50 | 7.4 | 45 | 3.0 ± 0.4 | 1.1 ± 0.15 | 1600 ± 130 |

Table 2: Hypothetical Particle Size of this compound Aggregates Measured by DLS. (Note: The following data is illustrative and not based on published results for this compound.)

| Time Point (h) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 0 | 2.5 ± 0.3 | 0.15 |

| 2 | 15.8 ± 2.1 | 0.28 |

| 6 | 85.3 ± 9.7 | 0.45 |

| 12 | 250.6 ± 25.1 | 0.32 |

| 24 | 310.2 ± 30.5 | 0.29 |

Visualization of Pathways and Workflows

General Amyloid Aggregation Pathway

The following diagram illustrates the general pathway of amyloid fibril formation from monomeric peptides.

Caption: A generalized signaling pathway for amyloid peptide aggregation.

Experimental Workflow for this compound Aggregation Studies

This diagram outlines the logical flow of experiments for characterizing the aggregation propensity of this compound.

Caption: Experimental workflow for this compound aggregation studies.

Conclusion

While this compound remains a relatively uncharacterized peptide in terms of its aggregation behavior, its chemical structure, particularly the presence of the diphenylalanine motif, strongly suggests a propensity for self-assembly. This technical guide provides a robust framework for researchers to systematically investigate this phenomenon. By employing a combination of ThT fluorescence assays, DLS, and TEM, it is possible to elucidate the kinetics of aggregation, the size and distribution of aggregates, and their morphology. The detailed protocols and data presentation formats outlined herein offer a standardized approach to facilitate the generation of high-quality, comparable data. Such studies will not only contribute to a fundamental understanding of peptide self-assembly but also provide critical insights for the potential development of this compound in therapeutic or biotechnological applications.

References

- 1. Frontiers | Oligomerization and Fibrillation of Amyloid Peptides: Mechanism, Toxicity and Inhibition [frontiersin.org]

- 2. Editorial: Oligomerization and fibrillation of amyloid peptides: Mechanism, toxicity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges | Semantic Scholar [semanticscholar.org]

- 12. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 13. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescently-labelled amyloid paired helical filaments (PHF) in monitoring its fibrillation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Enduring Guardian: A Technical Guide to the Z-Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide synthesis, has remained a cornerstone of peptide chemistry since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Its continued relevance in an era of modern protecting groups is a testament to its reliability, ease of introduction, and unique deprotection pathways. This in-depth technical guide provides a comprehensive overview of the Z-protecting group, from its fundamental chemistry to detailed experimental protocols and its strategic application in complex peptide synthesis.

Core Concepts of the Z-Protecting Group

The Z-group is a carbamate-type amine protecting group valued for several key properties.[3] One of its significant advantages is the crystallinity it imparts to the protected amino acids, facilitating their purification.[4] Furthermore, the introduction of the Z-group is known to suppress racemization during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.[4][5]

The stability of the Z-group under various conditions dictates its strategic use. It is stable to the mildly basic conditions used for the removal of the Fmoc group and to the acidic conditions used for the removal of the Boc group, allowing for orthogonal protection schemes in complex syntheses.[6][7]

Experimental Protocols

Detailed methodologies for the introduction and removal of the Z-protecting group are crucial for its successful application.

Protection of Amino Acids with the Z-Group

The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, often referred to as the Schotten-Baumann reaction.[1]

Protocol: Z-Protection of Glycine [8]

-

Dissolution: Dissolve glycine (0.1 mol) in a 2 M aqueous sodium hydroxide solution (50 mL) and cool the solution in an ice bath.

-

Simultaneous Addition: Add benzyl chloroformate (1.2 eq) and a 4 M aqueous sodium hydroxide solution (25 mL) dropwise and simultaneously to the cooled glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

-

Work-up: Wash the reaction mixture with diethyl ether to remove impurities. The Z-protected glycine will remain in the aqueous phase.

-

Acidification and Isolation: Acidify the aqueous layer to approximately pH 1 with concentrated HCl. The Z-protected glycine will precipitate and can be collected by filtration.

Deprotection of Z-Protected Peptides

The removal of the Z-group can be achieved through several methods, with catalytic hydrogenation being the most common and mildest.

This method involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[3]

Protocol: Catalytic Hydrogenation of a Z-Protected Peptide

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-50% by weight of the peptide).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.